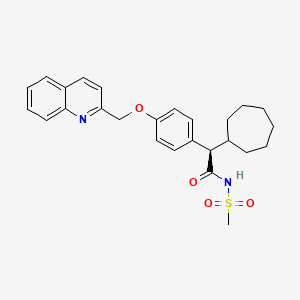

(alphaR)-N-(Methylsulfonyl)-alpha-(4-(2-quinolinylmethoxy)phenyl)cycloheptaneacetamide

Description

BAY-Y-1015 is a potent inhibitor of the 5-lipoxygenase activating protein, which plays a crucial role in the synthesis of leukotrienes. Leukotrienes are significant mediators of inflammation, particularly in conditions such as inflammatory bowel diseases .

Properties

CAS No. |

133012-05-2 |

|---|---|

Molecular Formula |

C26H30N2O4S |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

(2R)-2-cycloheptyl-N-methylsulfonyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetamide |

InChI |

InChI=1S/C26H30N2O4S/c1-33(30,31)28-26(29)25(20-9-4-2-3-5-10-20)21-13-16-23(17-14-21)32-18-22-15-12-19-8-6-7-11-24(19)27-22/h6-8,11-17,20,25H,2-5,9-10,18H2,1H3,(H,28,29)/t25-/m1/s1 |

InChI Key |

YAWBFCPZMALJCE-RUZDIDTESA-N |

Isomeric SMILES |

CS(=O)(=O)NC(=O)[C@H](C1CCCCCC1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |

Canonical SMILES |

CS(=O)(=O)NC(=O)C(C1CCCCCC1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of BAY-Y-1015 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail .

Chemical Reactions Analysis

BAY-Y-1015 primarily undergoes reactions related to its function as a 5-lipoxygenase activating protein inhibitor. It interacts with various biological molecules to inhibit the synthesis of leukotrienes. The compound’s reactions are typically studied in the context of its biological activity rather than traditional chemical reactions like oxidation or reduction .

Scientific Research Applications

BAY-Y-1015 has been extensively studied for its potential therapeutic applications in treating inflammatory bowel diseases. It has shown significant efficacy in reducing inflammation and improving histological scores in animal models of colitis . The compound’s ability to inhibit leukotriene synthesis makes it a promising candidate for further research in inflammatory conditions .

Mechanism of Action

BAY-Y-1015 exerts its effects by selectively inhibiting the 5-lipoxygenase activating protein, thereby reducing the synthesis of leukotrienes. This inhibition leads to a decrease in inflammation and other related symptoms in conditions like inflammatory bowel diseases .

Comparison with Similar Compounds

BAY-Y-1015 is compared with other leukotriene synthesis inhibitors such as zileuton and BAY-X-1005. While all these compounds decrease leukotriene levels, BAY-Y-1015 has shown superior efficacy in certain models of inflammation . The combination of BAY-Y-1015 with other anti-inflammatory agents like naproxen has also been explored, showing enhanced therapeutic effects .

If you have any more questions or need further details, feel free to ask!

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.